molecular formula C13H19NO B3380330 N-(1-adamantyl)acrylamide CAS No. 19026-83-6

N-(1-adamantyl)acrylamide

Cat. No. B3380330
Key on ui cas rn: 19026-83-6
M. Wt: 205.3 g/mol
InChI Key: PBTMWGMSOKDCRP-UHFFFAOYSA-N
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Patent
US09150762B2

Procedure details

1-Adamantylamine (0.76 g; 5.0 mmol) and triethylamine (0.77 ml; 5.5 mmol) were dissolved in dry THF (40 mL) on an ice bath. After dropping acryloyl chloride (0.45 ml; 5.5 mmol) onto the solution, the mixture was stirred for 4 hours. After the reaction, the precipitate was removed by filtration, and the supernatant liquid was concentrated under reduced pressure. The resulting crude product was recrystallized from chloroform to give N-(1-adamantyl)acrylamide (0.85 mg; yield: 83%).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([NH2:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C(N(CC)CC)C.[C:19](Cl)(=[O:22])[CH:20]=[CH2:21]>C1COCC1>[C:1]12([NH:11][C:19](=[O:22])[CH:20]=[CH2:21])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N
Name
Quantity
0.77 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the supernatant liquid was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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